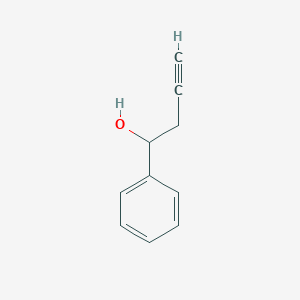

1-Phenylbut-3-yn-1-ol

描述

Contextualization within Propargylic Alcohol Chemistry

Propargylic alcohols are organic compounds that contain a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. This structural motif imparts unique reactivity, making them valuable intermediates in organic synthesis. mdpi.com 1-Phenylbut-3-yn-1-ol is a specific type of propargylic alcohol where the hydroxyl-bearing carbon is also attached to a phenyl group. This combination of a reactive alkyne and a benzylic alcohol within the same molecule underpins its utility. The terminal alkyne group is particularly useful, serving as a handle for various coupling reactions and functional group transformations. a2bchem.com

Significance as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The chemical structure of this compound allows it to participate in a wide array of chemical reactions, making it a valuable precursor for the synthesis of more complex organic molecules. a2bchem.com Its terminal alkyne functionality makes it a suitable starting material for creating heterocycles, which are core structures in many pharmaceuticals and natural products. a2bchem.com The presence of the phenyl group also allows for aromatic substitution reactions, further expanding its synthetic potential. a2bchem.com

The versatility of this compound is evident in its use in various synthetic strategies. For instance, it can be employed in photoredox propargylation reactions with aldehydes to form homopropargylic alcohols. acs.org Additionally, propargylic alcohols, including derivatives of this compound, are key intermediates in the synthesis of complex molecules with significant biological activities. mdpi.com For example, they are used to create chalcone (B49325) scaffolds, which are important in the design of novel antitubulin agents with potential anticancer properties. mdpi.com

Interdisciplinary Research Relevance of this compound

The applications of this compound and its derivatives extend beyond traditional organic synthesis into various interdisciplinary research areas. In medicinal chemistry, propargylic alcohols are crucial intermediates for synthesizing complex, biologically active molecules. mdpi.com The preparation of enantiopure homopropargylic alcohols, such as but-3-yn-ols, is of high importance as they are valuable pharmaceutical intermediates and can be used to generate antiviral nucleoside analogues. georgiasouthern.edu

In materials science, the reactive functional groups of compounds like this compound make them potential candidates for investigation as components in polymers and other advanced materials. smolecule.com Furthermore, the study of the biological activities of related compounds, such as interactions with enzymes, suggests potential therapeutic applications.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| IUPAC Name | This compound |

| Boiling Point | 83 °C (at 0.2 mmHg) |

| Appearance | Liquid |

| CAS Number | 1743-36-8 |

Data sourced from American Elements. americanelements.com

Selected Synthetic Applications of this compound and Related Propargylic Alcohols

| Reaction Type | Reagents/Catalysts | Product Type | Significance | Reference |

| Photoredox Propargylation | [Cp₂TiCl₂], Aldehydes | Homopropargylic Alcohols | Efficient C-C bond formation under mild conditions. | acs.org |

| TDAE-mediated reaction | Aromatic Aldehydes, TDAE | Diarylbutynol derivatives | Synthesis of chalcone precursors with potential anticancer activity. | mdpi.com |

| Aminophosphinoylation | Aromatic amines, H-phosphine oxides, Silver-catalyst | α-Aminophosphine oxides | Construction of organophosphorus compounds. | sci-hub.se |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-phenylbut-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h1,3-5,7-8,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUZTCYOCCUTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452023 | |

| Record name | 1-phenylbut-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1743-36-8 | |

| Record name | 1-phenylbut-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbut-3-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Phenylbut 3 Yn 1 Ol and Its Stereoisomers

Stereoselective Synthesis Approaches to 1-Phenylbut-3-yn-1-ol

The creation of chiral centers with high enantiomeric or diastereomeric purity is a key challenge in modern organic synthesis. For this compound, this involves the asymmetric addition of an alkynyl nucleophile to benzaldehyde (B42025).

Chiral Catalysis in Propargylic Alcohol Synthesis

Chiral catalysts are instrumental in achieving high enantioselectivity in the synthesis of propargylic alcohols. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Chiral Lewis acids are widely employed to activate aldehydes and facilitate the enantioselective addition of alkynyl groups.

Titanium-Based Catalysts: The combination of titanium(IV) isopropoxide [Ti(OiPr)4] with chiral ligands like BINOL (1,1'-bi-2-naphthol) has proven effective. organic-chemistry.org In this system, it is proposed that the titanium catalyst can act as a chiral Lewis acid, binding to the aldehyde to accelerate the addition of an alkynylzinc reagent. nih.gov Mechanistic studies suggest that the alkyl group may bind to the titanium catalyst through transmetalation, with the resulting organotitanium complex being the active species in the addition to the aldehyde. nih.gov Another approach involves the use of C3-symmetric chiral tris(β-hydroxy amide) ligands with Ti(OiPr)4 for the enantioselective alkynylation of benzaldehyde, achieving good yields and high enantiomeric excess (ee). researchgate.net

Indium-Based Catalysts: Catalytic amounts of In(III) in combination with BINOL can be used for the asymmetric alkynylation of a broad range of aldehydes with high enantioselectivity. organic-chemistry.org This is attributed to the "bifunctional character" of the catalyst, which activates both the aldehyde and the alkyne. organic-chemistry.org

Zinc-Based Systems: The use of alkylzinc reagents for additions to aldehydes is a well-established method. nih.gov The enantioselective addition of alkynylzincs can be achieved using chiral ligands such as N-methylephedrine. organic-chemistry.org The proposed mechanism involves one zinc atom binding to the amino alcohol ligand and another binding to the oxygen of the aldehyde, which is then attacked by the alkynyl group. nih.gov The enantioselectivity is determined by which lone pair of the aldehyde binds to the catalyst. nih.gov

Boron-Based Catalysts: Semi-empirical molecular orbital computations have been performed on the enantioselective alkynylation of benzaldehyde catalyzed by oxazaborolidine catalysts. pku.edu.cn These studies suggest the reaction is exothermic, and the rate-limiting step is the transfer of the alkynyl group from the alkynylborane to the carbonyl carbon of benzaldehyde via a twisted chair transition state. pku.edu.cn

| Catalyst System | Chiral Ligand | Key Features | Reference |

|---|---|---|---|

| Ti(OiPr)4 | BINOL | Effective for aromatic aldehydes; can act as a chiral Lewis acid or involve transmetalation. | organic-chemistry.orgnih.gov |

| Ti(OiPr)4 | C3-Symmetric Tris(β-hydroxy amide) | Provides good yields and high enantiomeric excess. | researchgate.net |

| In(III) | BINOL | Bifunctional catalyst activating both aldehyde and alkyne; broad substrate scope. | organic-chemistry.org |

| Dialkylzinc | N-Methylephedrine | Well-established method; enantioselectivity governed by aldehyde binding. | organic-chemistry.orgnih.gov |

| Oxazaborolidine | - | Exothermic reaction with a twisted chair transition state for alkynyl transfer. | pku.edu.cn |

Organocatalysis offers an alternative to metal-based catalysts, often providing more environmentally friendly methods. dicp.ac.cn Chiral Brønsted acids, such as N-triflyl phosphoramides, have been used to catalyze the enantioselective alkenylation of propargyl alcohols. dicp.ac.cnnih.gov This approach involves the acid-mediated generation of a carbocation intermediate from the propargyl alcohol, followed by an enantioselective reaction. dicp.ac.cnnih.govresearchgate.net While this has been applied to the synthesis of 1,4-enynes, the development of catalytic asymmetric variants for direct alkynylation can be challenging due to difficulties in controlling the enantioface selection of the carbocation intermediate. dicp.ac.cn

Organocatalytic Asymmetric Synthesis Protocols

Diastereoselective Reaction Pathways in this compound Derivatives Synthesis

The synthesis of derivatives of this compound can be achieved with high diastereoselectivity. For instance, the protection of chiral propargylic alcohols, such as this compound, followed by further reactions can proceed with high diastereoselectivity. acs.orgnih.gov One example is the Pauson-Khand reaction of en-ynes derived from these alcohols to form fused bicyclic products. acs.orgnih.gov The stereochemical information from the chiral alcohol is efficiently transferred to the final product. acs.org Another example is the nickel-catalyzed three-component coupling of oxabicyclic alkenes, alkynes (including 4-phenylbut-3-yn-1-ol), and organoboronic acids, which proceeds with high regio- and diastereoselectivity. rsc.org

Stereoselective Construction of Related Cyclic Structures

This compound and its derivatives can serve as precursors for the stereoselective synthesis of various cyclic structures.

Furans: Gold-catalyzed cyclization of 2-methylene-4-phenylbut-3-yn-1-ol can lead to the formation of 4-ethyl-2-phenylfuran. researchgate.net

Dihydrofurans: Gold catalysis with a bifunctional biphenyl-2-ylphosphine ligand can achieve the cyclo-isomerization of but-2-yn-1-ols to form 2,3-dihydrofurans. acs.org

Tetrahydrofurans: Aldehydes can undergo cyclization with 4-(phenylthio)but-3-en-1-ol in the presence of a Lewis acid to produce 2,3-disubstituted tetrahydrofurans with all-cis-selectivity. researchgate.net

Dihydroisobenzofurans: A Prins bicyclization of a homoallylic alcohol tethered with a benzylic hydroxyl group with various aldehydes can yield 1-(tetrahydrofuran-3-yl)-1,3-dihydroisobenzofuran derivatives with high diastereoselectivity. researchgate.net

Alkenylamines and Alkenylols: A Niobium chloride (NbCl5)-Magnesium reagent system allows for the regio- and stereoselective synthesis of (2Z)-alkenylamines and (3Z)-alkenylols from substituted 2-alkynylamines and 3-alkynylols, including the conversion of 4-phenylbut-3-yn-1-ol (B158452) to (Z)-4-phenylbut-3-en-1-ol. mdpi.com

| Starting Material | Reagents/Catalyst | Product | Selectivity | Reference |

|---|---|---|---|---|

| 2-Methylene-4-phenylbut-3-yn-1-ol | Gold catalyst | 4-Ethyl-2-phenylfuran | - | researchgate.net |

| But-2-yn-1-ols | Gold catalyst with biphenyl-2-ylphosphine ligand | 2,3-Dihydrofurans | - | acs.org |

| 4-(Phenylthio)but-3-en-1-ol and Aldehydes | Lewis acid (e.g., BF3·OEt2) | 2,3-Disubstituted tetrahydrofurans | All-cis-selectivity | researchgate.net |

| (E)-4-(2-(Hydroxymethyl)phenyl)but-3-en-1-ol and Aldehydes | Sc(OTf)3 | 1-(Tetrahydrofuran-3-yl)-1,3-dihydroisobenzofurans | High diastereoselectivity | researchgate.net |

| 4-Phenylbut-3-yn-1-ol | NbCl5-Mg | (Z)-4-Phenylbut-3-en-1-ol | Regio- and stereoselective | mdpi.com |

Organometallic Catalysis in this compound Synthesis

Organometallic catalysis offers powerful tools for the formation of carbon-carbon bonds, providing efficient routes to this compound and its analogs. Catalysts based on palladium, indium, copper, and gold have been instrumental in developing sophisticated synthetic methodologies.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the functionalization of alkynes. The Sonogashira coupling reaction is a prominent example, enabling the direct synthesis of functionalized butynol (B8639501) structures.

A common approach involves the coupling of an aryl halide with a terminal alkyne alcohol. For instance, the synthesis of propargyl alcohols can be achieved by reacting an aryl halide with 2-methylbut-3-yn-2-ol in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (CuI). acs.org This methodology has been applied to prepare precursors for more complex heterocyclic systems. A specific example is the synthesis of 4-(2-(Methylamino)phenyl)but-3-yn-1-ol, which was prepared via a Sonogashira coupling between 2-iodo-N-methylaniline and but-3-yn-1-ol. core.ac.uk This reaction serves as a model for creating substituted phenylbutynol derivatives. core.ac.uk Similarly, 1-(2-(Tosylamino)phenyl)but-3-yn-1-ol is another related structure synthesized using palladium-catalyzed methods. acs.org These transformations highlight the utility of palladium in constructing the core phenylbutynol skeleton through efficient carbon-carbon bond formation.

Indium-mediated reactions provide a valuable method for synthesizing homopropargylic alcohols. This process typically involves the Barbier-type reaction of a propargyl halide with an aldehyde, such as benzaldehyde, in the presence of indium metal. acs.org This reaction generates an organoindium intermediate in situ, which then adds to the carbonyl group. koreascience.kr

A key advantage of this method is the potential for high stereoselectivity. One-pot processes have been developed for the asymmetric addition of propargyl groups to aldehydes using indium metal in conjunction with a chiral boron reagent like B-chlorodiisopinocampheylborane (ᵈDIP-Cl). acs.org This approach successfully transfers the propargyl group to boron, and the resulting chiral borane (B79455) reagent reacts with aldehydes to produce enantioenriched secondary homoallylic alcohols with high yields and excellent enantioselectivity (up to 98% ee). acs.org The reaction of indium with propargyl bromide can form allenylindium intermediates, which are key to the subsequent addition to the aldehyde. koreascience.kr Depending on the reaction conditions, both homopropargylic and allenic alcohols can be obtained with high regioselectivity. nus.edu.sg The versatility of this method has been further demonstrated in the synthesis of complex products through tandem or sequential indium-mediated carbon-carbon bond-forming reactions. nih.gov

Copper(I) catalysts are highly effective in mediating multi-component reactions that can construct complex molecular scaffolds in a single step. These reactions often proceed via the in-situ formation of a copper acetylide intermediate. organic-chemistry.org

One such method is a three-component coupling reaction involving a terminal alkyne, an epoxide, and an active methylene (B1212753) compound, which proceeds through a homopropargylic alcohol intermediate. The copper acetylide, generated from the terminal alkyne, attacks the epoxide in a regioselective Sₙ2 reaction, forming the homopropargylic alcohol. This intermediate then undergoes further reaction to yield highly functionalized pyrans. A control experiment using 4-phenylbut-3-yn-1-ol was conducted as part of this research. The choice of solvent is critical, with hexafluoroisopropanol (HFIP) often providing the best yields. This approach allows for the creation of three covalent bonds in one pot. Another example is the copper(I)-catalyzed direct three-component coupling of ethyl glyoxylate, p-anisidine, and various terminal alkynes to afford β,γ-alkynyl α-amino acid derivatives in good yields (61-81%). organic-chemistry.org This one-pot strategy simplifies access to valuable alkynylated compounds. organic-chemistry.org

Table 1: Effect of different Cu(I) catalysts and solvents on the three-component coupling reaction to form functionalized 2H-pyrans via a homopropargylic alcohol intermediate. Data sourced from related studies on domino reactions.

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as exceptionally powerful tools for activating the carbon-carbon triple bonds of alkynols, facilitating intramolecular cyclization reactions. csic.esnih.gov These cycloisomerization reactions provide efficient access to a wide variety of oxygen-containing heterocycles such as furans and pyrans. nih.govscispace.com

While this compound is a homopropargylic alcohol (a but-3-yn-1-ol), the principles of gold-catalyzed cycloisomerization are broadly applicable to alkynols. In the case of enynols (compounds containing both an alkene and an alkyne), gold catalysis can lead to a cascade cycloisomerization/Diels-Alder reaction. csic.es The regioselectivity of the initial cyclization is dependent on the structure of the alkynol. For instance, when homopropargylic alcohols are used as substrates in these cascade reactions, the process typically proceeds through an endo-cycloisomerization pathway. csic.es Gold catalysts like AuCl₃ have been shown to be superior to other metals for these transformations, providing high conversion rates under mild conditions. csic.es The mechanism involves the activation of the alkyne by the gold catalyst, which renders it susceptible to nucleophilic attack by the hydroxyl group, leading to the formation of cyclic ethers. csic.es This methodology has been used to synthesize highly substituted furans from conjugated enynols in good to excellent yields. koreascience.krresearchgate.net

Copper-Catalyzed Three-Component Coupling and Cyclization Methods

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound and related propargylic alcohols, this involves developing more sustainable catalysts and reaction media.

A significant focus of green chemistry is the development of environmentally benign and recyclable catalytic systems. These systems often replace traditional homogeneous catalysts that can be difficult to separate from the reaction mixture.

One innovative approach is the use of biomass-derived ionic liquids in combination with copper chloride (CuCl) for the CO₂-promoted hydration of propargylic alcohols. mdpi.comnih.gov This system is cost-effective, environmentally friendly, and operates under mild conditions (1 bar of CO₂ pressure) without volatile organic solvents. mdpi.comnih.gov The ionic liquids are recyclable and enhance the catalytic activity. mdpi.comnih.gov Similarly, a recyclable system using silver acetate (B1210297) (AgOAc) in an ionic liquid has been developed for the same transformation, notable for its high turnover number and sustainability. acs.org

Another strategy involves the heterogenization of catalysts by supporting them on a solid matrix. For example, a silver-carbene catalyst has been supported on a polymer matrix for the coupling of CO₂ to propargylic alcohols. rsc.org This approach not only facilitates catalyst recovery and reuse but also eliminates silver contamination in the product and can even suppress the need for a base co-catalyst. rsc.org In other copper-catalyzed reactions, polyethylene (B3416737) glycol 400 (PEG 400) has been successfully used as a greener, biodegradable solvent alternative to volatile organic compounds like HFIP. Furthermore, solvent-free conditions represent an ideal green synthesis protocol, as demonstrated in the cobalt-catalyzed carboxylative cyclization of propargyl alcohols. bohrium.com

Utilization of Ionic Liquids in Reaction Media

Ionic liquids (ILs) have emerged as promising alternative solvents for the synthesis of this compound and related propargyl alcohols. tcichemicals.com These salts, which are liquid at relatively low temperatures, offer several advantages, including negligible vapor pressure, high thermal stability, and the potential for catalyst recycling. tcichemicals.com Their unique solvation properties, where solutes are surrounded only by ions, can lead to different reaction outcomes and selectivities compared to conventional organic solvents. tcichemicals.com

The addition of terminal alkynes to aldehydes, the fundamental reaction to form this compound, has been successfully performed in ionic liquids. For instance, the Sonogashira cross-coupling reaction, a related process, has been shown to be compatible with ILs, which facilitate the reuse of the metal catalysts. csic.es In the context of asymmetric synthesis, which is crucial for producing specific stereoisomers of chiral molecules like this compound, ILs have also been investigated. Early studies on asymmetric aldol (B89426) reactions in imidazolium-based ionic liquids demonstrated the potential for achieving enantioselectivity, although yields could sometimes be compromised by side reactions. academie-sciences.fr The choice of the specific ionic liquid, such as [C4C1im][PF6], can be critical to prevent such unwanted reactions. academie-sciences.fr

Research into chiral ionic liquids (CILs), where chirality is incorporated into the cation or anion, offers a pathway to induce enantioselectivity in reactions like the aldol condensation, a reaction analogous to the synthesis of this compound. mdpi.com While direct studies on the synthesis of this compound in CILs are not widely reported, the principles established in related transformations suggest their potential applicability.

Table 1: Comparison of Reaction Media for Propargyl Alcohol Synthesis This table is generated based on general findings in related reactions, as direct comparative studies for this compound are limited.

| Feature | Conventional Organic Solvents (e.g., THF, Toluene) | Ionic Liquids (e.g., [bmim][PF6]) |

|---|---|---|

| Volatility | High | Negligible tcichemicals.com |

| Flammability | High | Non-flammable tcichemicals.com |

| Catalyst Recycling | Difficult | Often feasible tcichemicals.comcsic.es |

| Reaction Selectivity | Well-established | Can be tuned by IL choice tcichemicals.comacademie-sciences.fr |

| Reaction Rate | Variable | Can be accelerated academie-sciences.fr |

| Green Chemistry Aspect | Generally lower | Higher potential for sustainability tcichemicals.com |

Mechanistic Investigations of Synthetic Pathways to this compound

Understanding the precise reaction mechanism for the formation of this compound is vital for optimizing reaction conditions and controlling stereoselectivity. Modern analytical and computational techniques have provided significant insights into the intricate steps of this transformation.

Elucidation of Reaction Mechanisms Through In-Situ Spectroscopy

In-situ spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring reactions as they occur, allowing for the direct observation of intermediates and catalyst behaviour. acs.orgnih.gov For the alkynylation of aldehydes, these methods have confirmed the dual activation of both the alkyne (soft nucleophile) and the aldehyde (hard electrophile) by a catalyst, which is key to the reaction's success. acs.orgnih.gov

For example, in zinc-promoted couplings between aldehydes and terminal alkynes, operando IR spectroscopy has been used to follow the reaction progress. rsc.org These studies revealed that after the addition of benzaldehyde, a new species, identified as an aldehyde carbonyl coordinated to the zinc complex, appears immediately. rsc.org This is followed by the rapid formation of a propargylic alcohol zinc complex. rsc.org Similarly, in zinc(II) triflate-catalyzed systems, spectroscopic evidence from 13C NMR and IR has been used to confirm the in situ generation of metalated alkynylides, the active nucleophilic species. nih.gov

Identification of Transient Intermediates

The synthesis of this compound proceeds through several short-lived, or transient, intermediates. The reaction typically involves the deprotonation of the terminal alkyne to form a metal acetylide. nih.gov This acetylide then acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.

In metal-catalyzed reductive coupling reactions, a widely proposed mechanism involves the oxidative cyclization of the alkyne and aldehyde on a metal center (e.g., Nickel) to form a metallacycle intermediate, such as an oxanickelacycle. nih.gov This is a critical intermediate that dictates the stereochemical outcome of the reaction.

In other systems, such as those involving N-heterocyclic carbene (NHC) catalysis for the synthesis of related ynones, the Breslow intermediate is a key transient species. uw.edu.plchemrxiv.org This intermediate is formed from the reaction of the NHC catalyst with the aldehyde. uw.edu.plchemrxiv.org The identification of such intermediates is often supported by a combination of spectroscopic data and computational modeling. For instance, in the reaction of trifluoromethyl-substituted propargyl alcohols, the transient formation of highly reactive carbenium ions has been suggested and is supported by the observed reaction products. beilstein-journals.org

Computational Modeling of Transition States and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the energy landscapes of chemical reactions. rsc.org By modeling the transition states—the highest energy points along the reaction coordinate—and calculating their corresponding energy barriers, chemists can predict reaction pathways, understand selectivity, and rationalize experimental observations. uw.edu.plrsc.org

For the nickel-catalyzed reductive coupling of alkynes and aldehydes, DFT calculations have been used to evaluate different proposed mechanisms. nih.gov These studies found that the oxidative cyclization pathway has a lower activation barrier compared to alternatives like the oxidative addition of a reductant to the metal. nih.gov

In NHC-catalyzed alkynylations, DFT calculations have corroborated kinetic measurements, showing that the largest energy span is between the protonated catalyst and the transition state for the carbene's attack on the aldehyde. uw.edu.pl These models can also elucidate the preferred pathway for group transfer, for instance, showing that an alkynyl group transfer occurs via a direct substitution at the acetylenic carbon. uw.edu.plchemrxiv.org DFT has also been used to study the aggregation of reactants, such as lithium amides, and how this affects the transition state of their condensation with aldehydes. researchgate.net For the synthesis of propargylamines, another related reaction, DFT calculations have helped to map the entire catalytic cycle, including hydrogen migration and condensation steps. mdpi.com

Table 2: Computationally Investigated Species in Aldehyde Alkynylation

| Species Type | Role in Reaction | Investigated by |

|---|---|---|

| Metallacycle Intermediate | Key intermediate in oxidative cyclization pathway | DFT nih.gov |

| Breslow Intermediate | Nucleophilic species in NHC catalysis | DFT uw.edu.plchemrxiv.org |

| Aldehyde-Catalyst Complex | Initial activation step | Operando IR, DFT rsc.org |

| Transition State (TS) | Determines reaction rate and selectivity | DFT nih.govuw.edu.plchemrxiv.org |

Reactivity and Organic Transformations of 1 Phenylbut 3 Yn 1 Ol

Alkyne Functionalization Reactions of the But-3-yn-1-ol Moiety

The terminal alkyne group in 1-phenylbut-3-yn-1-ol is a versatile functional group that participates in a variety of organic transformations. This allows for the construction of more complex molecular architectures.

Click Chemistry Applications (e.g., Azide-Alkyne Cycloaddition)

This compound is a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.comorganic-chemistry.org This reaction joins the terminal alkyne of this compound with an organic azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. sigmaaldrich.comwikipedia.org The reaction is known for its high efficiency, mild reaction conditions, and high regioselectivity. organic-chemistry.orggrafiati.com

The general scheme for the CuAAC reaction involving this compound is as follows:

Scheme 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.

This reaction has been employed in the synthesis of various compounds. For instance, copper nanoparticles have been shown to effectively catalyze the 1,3-dipolar cycloaddition of azides and alkynes, including propargyl alcohols like this compound. ua.es Studies have demonstrated that 2-phenylbut-3-yn-2-ol, a closely related compound, can undergo a one-pot synthesis with arylboronic acids and sodium azide to produce 1-monosubstituted 1,2,3-triazoles, where the butynol (B8639501) derivative serves as an acetylene (B1199291) source. ias.ac.in

The resulting triazole products have significant applications in medicinal chemistry and materials science due to their chemical stability and ability to form hydrogen bonds. mdpi.com

Other Cycloaddition Reactions

Beyond the well-known click chemistry, the alkyne moiety of this compound can participate in other cycloaddition reactions. While the classic Huisgen 1,3-dipolar cycloaddition between azides and alkynes can occur thermally, it often requires elevated temperatures and may result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.orgwikipedia.org

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative that selectively produces the 1,5-disubstituted triazole isomer. wikipedia.org Unlike the copper-catalyzed version, RuAAC can also proceed with internal alkynes. wikipedia.org

Furthermore, 1,3-dipolar cycloaddition reactions with nitrile oxides can yield isoxazoles. unime.it These reactions are valuable for synthesizing diverse heterocyclic compounds.

Hydroxyl Group Transformations and Derivatizations

The secondary hydroxyl group in this compound provides another site for a variety of chemical modifications, including oxidation, reduction, and nucleophilic substitution.

Oxidation and Reduction Pathways of the Alcohol Functionality

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-phenylbut-3-yn-1-one. Common oxidizing agents for this transformation include chromium-based reagents like chromium trioxide or pyridinium (B92312) chlorochromate (PCC).

Conversely, reduction of the alkyne moiety can be achieved. Catalytic hydrogenation, for example using a palladium on carbon (Pd/C) catalyst, can reduce the triple bond to an alkene and subsequently to an alkane, yielding 1-phenylbutan-1-ol. The specific outcome depends on the reaction conditions and the catalyst used.

| Transformation | Reagent(s) | Product |

| Oxidation | Chromium trioxide (CrO₃) or PCC | 1-Phenylbut-3-yn-1-one |

| Reduction (Alkyne) | H₂, Pd/C | 1-Phenylbutan-1-ol |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a chlorine or bromine atom, respectively. These resulting halo-derivatives are versatile intermediates for introducing a wide range of nucleophiles.

Intramolecular Cyclization Reactions of this compound Derivatives

Derivatives of this compound can undergo intramolecular cyclization reactions to form various heterocyclic structures. For example, under acidic conditions, homopropargyl alcohols are known to undergo cyclization. An attempt to use iodine monochloride (ICl) to induce the cyclization of 4-phenylbut-3-yn-1-ol (B158452) was reported, though it resulted in an unidentifiable mixture. cuny.edu However, the related methoxy (B1213986) derivative underwent an unprecedented functional group interconversion to form a dihalo ketone. cuny.edu

The free hydroxyl group can also act as an internal nucleophile. In domino reactions, copper acetylides generated from terminal alkynes can react with oxiranes to form homopropargylic alcohol intermediates, which can then undergo further cyclization. researchgate.net Additionally, metal-catalyzed heterocyclization of functionalized alkynes bearing a suitably placed nucleophile is a common strategy for synthesizing heterocycles. mdpi.com For instance, the intramolecular trans-silylvinylation of internal alkynes catalyzed by ruthenium hydride has been reported. lookchem.com

These cyclization reactions are powerful tools for the stereoselective synthesis of complex cyclic and heterocyclic molecules.

Prins Cyclization Derivatives

The reaction of homopropargyl alcohols like 4-phenylbut-3-yn-1-ol with aldehydes is known to proceed via Lewis acid-catalyzed Prins cyclizations. acs.org A notable application is an efficient, one-pot protocol for synthesizing indene (B144670) derivatives. In this method, this compound reacts with various aldehydes in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) to yield highly substituted indenes. acs.org

The investigation began with the reaction between 4-phenylbut-3-yn-1-ol and benzaldehyde (B42025), which was complete within an hour using BF₃·OEt₂ as the promoter. acs.org The optimal conditions were found to be 3 equivalents of BF₃·OEt₂ at temperatures ranging from 0°C to room temperature. acs.org This transformation successfully accommodates a range of aldehydes, including those with electron-donating and electron-withdrawing groups, although electron-deficient substrates like p-nitrobenzaldehyde failed to produce the indene product. acs.org The presence of both the aromatic alkynyl moiety and the hydroxyl group was determined to be crucial for the reaction to proceed. acs.org

Table 1: Synthesis of Indene Derivatives via Prins-Type Cyclization

This table summarizes the results of the BF₃·OEt₂-mediated reaction between 4-phenylbut-3-yn-1-ol (1a) and various aldehydes (2).

| Entry | Aldehyde Substrate | Product | Yield (%) |

| 1 | Benzaldehyde | 1,2,3-Triphenyl-1H-indene | 81 |

| 2 | p-Tolualdehyde | 2-Phenyl-1-(p-tolyl)-3-phenyl-1H-indene | 80 |

| 3 | p-Anisaldehyde | 1-(4-Methoxyphenyl)-2-phenyl-3-phenyl-1H-indene | 77 |

| 4 | p-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-phenyl-3-phenyl-1H-indene | 75 |

| 5 | Cinnamaldehyde | 2-Phenyl-3-phenyl-1-styryl-1H-indene | 55 |

Data sourced from ACS Publications. acs.org

Formation of Diverse Heterocyclic Scaffolds

This compound and its derivatives are valuable precursors for synthesizing a variety of heterocyclic compounds through catalyst-mediated cyclization strategies.

One significant application involves the palladium iodide-catalyzed carbonylative double cyclization of 4-(2-aminophenyl)but-3-yn-1-ols. cnr.it This reaction can follow divergent pathways, leading to two distinct isomeric polycyclic heterocycles: 3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one derivatives and 4,5-dihydropyrano[4,3-b]indol-1(3H)-ones. cnr.it The selectivity between these two scaffolds can be controlled by modifying the reaction conditions, such as solvent and the concentration of the starting material. For instance, the reaction of 4-(2-(methylamino)phenyl)but-3-yn-1-ol yielded 21% of the furo-quinolinone product and 45% of the pyrano-indolone product in acetonitrile (B52724) at a concentration of 0.10 M. cnr.it

Gold catalysis has also been employed to transform this compound into furan-based heterocycles. In one domino reaction, the compound was used to generate 5-phenyl-2,3-dihydrofuran in situ, which then acted as a dienophile to produce complex furopyrans, albeit in a low yield of 7%. nih.gov A more direct gold-catalyzed domino cyclization-alkynylation process has been developed for the synthesis of 3-alkynyl furans. epfl.ch

Table 2: Palladium-Catalyzed Carbonylative Double Cyclization of a this compound Derivative

This table shows the effect of substrate concentration on the product distribution in the reaction of 4-(2-(methylamino)phenyl)but-3-yn-1-ol.

| Entry | Substrate Conc. (M) | Solvent | Yield of Furo[3,2-c]quinolin-4(2H)-one (%) | Yield of Pyrano[4,3-b]indol-1(3H)-one (%) |

| 1 | 0.10 | MeCN | 21 | 45 |

| 2 | 0.05 | MeCN | 17 | 33 |

Data sourced from the Italian National Research Council's institutional repository (CNR-IRIS). cnr.it

Domino Ring-Opening/Cyclization Cascade Reactions

The reactivity of this compound is well-suited for complex domino, or cascade, reactions that involve sequential bond-forming and-breaking events. A prime example is the previously mentioned synthesis of indenes, which proceeds through a cascade involving a Prins cyclization, a Friedel–Crafts reaction, a ring-opening event, and a final Friedel–Crafts cyclization to construct three new C-C bonds in a single pot. acs.org

Another area of study involves the domino ring-opening/cyclization of oxiranes. While developing a method for synthesizing functionalized 2H-pyrans from oxiranes, alkynes, and malonates, a control experiment was conducted using 4-phenylbut-3-yn-1-ol. researchgate.net Such reactions typically involve the ring-opening of an epoxide by a nucleophile, such as a copper acetylide generated in situ, followed by an intramolecular cyclization. These methods are valuable for building functionalized carbon-carbon bonds and overcoming the activation barrier typically associated with epoxide ring-opening. researchgate.net The synthesis of (S)-1-phenylbut-3-yn-1-ol itself can be achieved via the ring-opening of (R)-(+)-styrene oxide with lithium acetylide. diva-portal.org

Exploration of Novel Reaction Pathways and Methodologies

Research into this compound continues to uncover novel synthetic strategies, particularly through multicomponent reactions (MCRs). A notable example is the development of a one-pot, three-component synthesis of pyrimidine-based privileged scaffolds. thieme-connect.com

This MCR strategy involves the reaction of an enaminone, 3-bromobenzimidamide hydrochloride, and a terminal alkyne, such as a derivative of this compound. thieme-connect.com The reaction mechanism is a cascade of Michael addition, cyclization, isomerization, and dehydration, followed by a palladium-catalyzed Sonogashira coupling. This approach allows for the efficient construction of a library of 4-phenyl-2-[3-(alkynyl)phenyl]pyrimidines. thieme-connect.com The optimization of this MCR found that using PdCl₂(PPh₃)₂ as the catalyst with K₂CO₃ as the base in DMF at 70–75 °C provided the best yields. thieme-connect.com

Table 3: Three-Component Synthesis of 4-Phenyl-2-[3-(alkynyl)phenyl]pyrimidines

This table illustrates the scope of the Sonogashira coupling MCR using various terminal alkynes.

| Entry | Alkyne Substrate | Product | Time (h) | Yield (%) |

| 1 | Prop-2-yn-1-ol | 4-(3-(4-Phenylpyrimidin-2-yl)phenyl)but-2-yn-1-ol | 24 | 75 |

| 2 | Phenylacetylene | 2-(3-(Phenylethynyl)phenyl)-4-phenylpyrimidine | 24 | 81 |

| 3 | 1-Ethynyl-4-fluorobenzene | 2-(3-((4-Fluorophenyl)ethynyl)phenyl)-4-phenylpyrimidine | 24 | 85 |

| 4 | 3-Butyn-1-ol | 4-(3-(4-Phenylpyrimidin-2-yl)phenyl)but-3-yn-1-ol | 24 | 78 |

| 5 | 1-Heptyne | 2-(3-(Hept-1-yn-1-yl)phenyl)-4-phenylpyrimidine | 24 | 80 |

Data sourced from Thieme Connect. thieme-connect.com

Biological and Medicinal Chemistry Research Involving 1 Phenylbut 3 Yn 1 Ol

Enzymatic Interaction Studies of 1-Phenylbut-3-yn-1-ol

The interactions of this compound with enzymes are a significant area of study, providing insights into its metabolic fate and its potential to modulate biological pathways.

Modulation of Alcohol Dehydrogenase Activity

Research indicates that this compound can interact with alcohol dehydrogenases (ADHs), enzymes crucial for the metabolism of alcohols. smolecule.com In vitro studies have shown that at higher concentrations, this compound can inhibit the activity of alcohol dehydrogenase. This inhibitory potential suggests that the compound could be used to modulate metabolic pathways that involve alcohol metabolism. ADHs are known to catalyze the reversible oxidation of alcohols to aldehydes and ketones, and understanding how compounds like this compound affect this process is vital for assessing their pharmacokinetic profiles. smolecule.compw.edu.pl

Interactions with Cytochrome P450 Enzymes and Metabolic Pathways

Beyond alcohol dehydrogenase, this compound is also studied for its interactions with the cytochrome P450 (CYP450) family of enzymes. smolecule.com These enzymes are central to the metabolism of a vast number of xenobiotics, including drugs, and endogenous compounds. medsafe.govt.nz The interaction of this compound with CYP450 enzymes is a key factor in understanding its metabolic breakdown and potential for drug-drug interactions. smolecule.com The liver and small intestine are the primary sites of CYP3A4 activity, the most abundant and important isoform of the CYP450 family, which is responsible for the metabolism of over half of all medicines. medsafe.govt.nz

Rational Drug Design and Structure-Activity Relationship (SAR) Studies

The structural characteristics of this compound make it a useful starting point for the design of new therapeutic agents. Its phenyl group and reactive alkyne moiety can be modified to optimize binding to biological targets.

Application of Fragment-Based Drug Design (FBDD) Methodologies

Fragment-based drug design (FBDD) is a modern approach in drug discovery that uses small molecular fragments as starting points for developing more potent and selective drug candidates. openaccessjournals.com This method focuses on identifying low-molecular-weight compounds that bind to a target protein, which are then optimized and linked to create a lead compound. openaccessjournals.com The structure of this compound, being a relatively small molecule with distinct functional groups, makes it a suitable candidate for FBDD approaches. epo.org FBDD allows for the efficient exploration of chemical space and can lead to the discovery of novel chemical scaffolds for therapeutic targets. openaccessjournals.com

Design and Synthesis of Enzyme Inhibitors (e.g., 5-Lipoxygenase Inhibitors)

The scaffold of this compound has been utilized in the design and synthesis of enzyme inhibitors, notably for 5-lipoxygenase (5-LOX). nih.govresearchgate.net 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in conditions like asthma and allergic diseases. researchgate.netsemanticscholar.org

In one study, derivatives of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol were designed using a site point connection method targeting hydrophobic sites within the 5-LOX enzyme. nih.govresearchgate.net The synthesized compounds were evaluated for their inhibitory activity, with compound 4k showing significant inhibition with an IC₅₀ value of 8 μM. nih.govresearchgate.net This research demonstrated that the in silico predictions were supported by the biological results, highlighting the potential of this chemical class as 5-LOX inhibitors. nih.govresearchgate.net Further studies on related structures have also shown promise in developing potent and orally active 5-LOX inhibitors. nih.gov

Table 1: 5-Lipoxygenase Inhibitory Activity of Selected Compounds

| Compound | Description | IC₅₀ (μM) |

|---|---|---|

| 4k | A 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivative with a strong hydrophobic group. | 8 nih.govresearchgate.net |

| 1n | 4-(ethylthio)-1-phenyl-3-pyrazolidinone | 0.06 nih.gov |

| 1f | 4-(2-methoxyethyl)-1-phenyl-3-pyrazolidinone | 0.48 nih.gov |

This table is interactive. Click on the headers to sort the data.

Computational Drug Discovery Approaches (e.g., Molecular Docking, QSAR Modeling)

Computational methods are integral to modern drug discovery, and research involving this compound and its derivatives often employs these techniques. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are two such approaches.

Molecular docking studies have been used to predict the binding affinity and orientation of 1-phenylbut-2-yn-1-ol derivatives at the active site of 5-LOX. researchgate.net These studies help in understanding the molecular interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the inhibitory activity. semanticscholar.org For instance, a molecular modeling study of a related inhibitor docked in the COX-2 binding site showed how a specific group positioned within a hydrophobic pocket facilitated the orientation of the pharmacophore into the enzyme's secondary pocket. acs.org

QSAR is a mathematical modeling technique that correlates the biological activity of compounds with their physicochemical properties or molecular descriptors. ej-chem.org In the context of 5-LOX inhibitors, QSAR models have been developed to predict the inhibitory potency of a series of compounds. nih.gov For example, a regression study on a series of 1-phenyl-3-pyrazolidinone analogues revealed a correlation between increased inhibitor potency (pIC₅₀) and increased lipophilicity (log P), as well as an electronic effect from the N-phenyl group. nih.gov Such models are valuable for guiding the design of new, more potent inhibitors. ej-chem.orgmdpi.com

Pharmacological Evaluation of this compound Derivatives

The unique structural features of this compound, particularly the propargyl alcohol moiety, have made it a valuable scaffold for developing novel therapeutic agents. Researchers have synthesized and evaluated numerous derivatives, leading to the discovery of compounds with significant pharmacological activities, ranging from anticancer effects to the modulation of inflammatory pathways.

In Vitro Cytotoxicity and Anticancer Activity Assessments

Derivatives of this compound have been a key focus of anticancer research, with studies demonstrating their potential as cytotoxic agents against various cancer cell lines. A notable group of compounds, 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives, were designed and synthesized as inhibitors of 5-Lipoxygenase (5-LOX), an enzyme implicated in cancer and inflammation. researchgate.net

Within this series, specific derivatives showed potent cytotoxic effects. researchgate.net Compounds identified as 4j and 4k were particularly effective against several human cancer cell lines, including colon (COLO-205), breast (MDA-MB-231), and liver (HepG2) cancer cells. researchgate.net A crucial finding from this research was that these compounds did not exhibit cytotoxicity against normal human keratinocyte cell lines (HaCaT), suggesting a degree of selectivity for cancer cells. researchgate.net The derivative 4k emerged as the most potent compound in this series. researchgate.net

The potential for this class of compounds as anticancer agents is also supported by research into 1,4-diarylbut-3-yn-1-ol derivatives, which are considered precursors for chalcones with pharmacological applications. mdpi.com Studies have highlighted the potential for these diarylbutynol derivatives to be used in the development of microtubule-targeted anticancer agents. mdpi.com

Table 1: In Vitro Cytotoxicity of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol Derivatives

| Compound | Cancer Cell Line | Cell Type | Result |

|---|---|---|---|

| 4j | COLO-205 | Human Colon Carcinoma | Potent Cytotoxic Effect researchgate.net |

| MDA-MB-231 | Human Breast Adenocarcinoma | Potent Cytotoxic Effect researchgate.net | |

| HepG2 | Human Liver Carcinoma | Potent Cytotoxic Effect researchgate.net | |

| 4k | COLO-205 | Human Colon Carcinoma | Potent Cytotoxic Effect researchgate.net |

| MDA-MB-231 | Human Breast Adenocarcinoma | Potent Cytotoxic Effect researchgate.net | |

| HepG2 | Human Liver Carcinoma | Potent Cytotoxic Effect researchgate.net |

| 4j & 4k | HaCaT | Human Keratinocytes (Normal) | No Cytotoxic Effect researchgate.net |

In Vivo Efficacy Studies in Disease Models (e.g., Acute Lung Injury)

The therapeutic potential of this compound derivatives has been validated in preclinical in vivo models, particularly for inflammatory conditions such as acute lung injury (ALI). ALI is a severe form of respiratory failure often triggered by sepsis, with endotoxins like lipopolysaccharide (LPS) commonly used in animal models to replicate the condition's pathology. physiology.org This pathology involves significant inflammation, edema, and influx of inflammatory cells into the lungs. physiology.orgphysiology.org

Building on its promising in vitro profile as a 5-LOX inhibitor, the 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivative, 4k , was advanced to in vivo testing. researchgate.netsci-hub.se Studies demonstrated that compound 4k has a protective effect in a mouse model of ALI induced by LPS. researchgate.netsci-hub.se This finding is significant as it confirms the compound's efficacy in a complex biological system and highlights its potential for treating severe inflammatory lung conditions. researchgate.net The mechanism is believed to be linked to the inhibition of the 5-LOX pathway, which is responsible for producing pro-inflammatory leukotrienes. researchgate.netphysiology.org

Exploration of Potential Therapeutic Applications Beyond Enzymatic Modulation

While much of the research on this compound derivatives has centered on their role as enzyme inhibitors (e.g., 5-LOX), other studies have explored different mechanisms of action and therapeutic targets. researchgate.netresearchgate.netacs.org This diversification suggests that the scaffold can be adapted to interact with various biological molecules beyond enzyme active sites.

One area of exploration involves G-protein coupled receptors. A series of novel 3,4,7-trisubstituted benzofuran (B130515) derivatives were synthesized, incorporating a butynol (B8639501) or butyn-2-amine side chain structurally related to this compound. jst.go.jp These compounds were evaluated for their binding affinity to opioid receptors. Several derivatives showed moderate but selective binding activity for the κ-opioid receptor (KOR) with no measurable binding to the μ-opioid receptor (MOR). jst.go.jp This suggests a potential application for such derivatives as lead compounds in the development of treatments for pain and pruritus, with a potentially lower risk of dependence compared to MOR agonists. jst.go.jp

Furthermore, research into 1,4-diarylbut-3-yn-1-ol derivatives has pointed towards their potential as microtubule-targeted anticancer agents. mdpi.com This mechanism is distinct from enzymatic inhibition and involves the disruption of cellular division by interfering with the dynamics of microtubules, a well-established strategy in cancer chemotherapy.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(benzyloxy)-1-phenylbut-2-yn-1-ol |

| Lipopolysaccharide (LPS) |

| Leukotrienes |

Advanced Analytical and Spectroscopic Research on 1 Phenylbut 3 Yn 1 Ol and Its Derivatives

Chiral Separation and Enantiomeric Excess Determination

The synthesis of specific enantiomers of chiral alcohols is a significant goal in organic chemistry, necessitating precise methods to separate and quantify the enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for the separation of enantiomers of 1-phenylbut-3-yn-1-ol and its structural analogs. The selection of the appropriate CSP and mobile phase is crucial for achieving effective resolution.

Research on the racemization of secondary alcohols has employed chiral HPLC to monitor the enantiomeric ratio of related compounds, such as 4-phenylbut-3-yn-2-ol. acs.orgresearchgate.net In these studies, a DAICEL CHIRALPAK OD-H column is often used. acs.orgresearchgate.net The separation is typically achieved using a mobile phase consisting of a mixture of hexane (B92381) and isopropanol (B130326) (IPA). acs.orgresearchgate.net By comparing the HPLC traces of enantiomerically enriched compounds with their authentic racemic spectra, researchers can accurately determine the enantiomeric excess. acs.org

For instance, the analysis of 4-phenylbut-3-yn-2-ol, a close structural isomer of this compound, demonstrates the efficacy of this method. The specific conditions allow for the baseline separation of the (R) and (S) enantiomers, enabling their quantification. acs.org Similar methodologies are applied to a wide range of chiral alcohols, with adjustments to the mobile phase composition and flow rate to optimize separation. rsc.orgwiley-vch.de

| Parameter | Condition | Reference |

|---|---|---|

| Compound | 4-Phenylbut-3-yn-2-ol | researchgate.net |

| Instrument | Chiral HPLC | researchgate.net |

| Column (CSP) | Chiralpak OD-H | researchgate.net |

| Mobile Phase | 95:5 Hexane:IPA | researchgate.net |

| Flow Rate | 1.0 mL min⁻¹ | researchgate.net |

| Detection | UV, 254 nm | researchgate.net |

| Temperature | 30 °C | researchgate.net |

Structural Characterization Techniques in Research

The definitive identification and structural elucidation of this compound and its reaction products are accomplished through a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural analysis of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of key functional groups and aiding in stereochemical assignments. researchgate.net

In the ¹H NMR spectrum, characteristic signals confirm the structure: the protons of the phenyl group typically appear in the aromatic region (δ 7.2-7.4 ppm), the methine proton adjacent to the hydroxyl group (CH-OH) presents a distinct signal, and the terminal alkyne proton (C≡CH) is also readily identifiable. rsc.org Similarly, the ¹³C NMR spectrum shows unique resonances for the aromatic carbons, the two sp-hybridized carbons of the alkyne, and the carbon bearing the hydroxyl group. rsc.org

NMR is also crucial for mechanistic studies, allowing researchers to track the formation of intermediates and final products in reactions involving this compound. researchgate.net For example, detailed NMR analysis of derivatives like triethyl((1-phenylbut-3-yn-1-yl)oxy)silane provides unambiguous structural confirmation through the specific chemical shifts and coupling constants of each proton and carbon atom. nih.gov

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| ¹H NMR | Phenyl-H | 7.34 – 7.15 | m | nih.gov |

| CH-O | 4.74 | t, J = 6.4 | ||

| CH₂ | 2.54 – 2.39 | m | ||

| C≡CH | 1.88 | t, J = 2.6 | ||

| Si(CH₂CH₃)₃ | 0.86 – 0.77 (CH₃), 0.48 (CH₂) | m | ||

| ¹³C NMR | C-ipso (Phenyl) | 144.0 | nih.gov | |

| C-aromatic (Phenyl) | 128.1, 127.5, 125.9 | |||

| C≡CH | 81.5 | |||

| CH-O | 73.5 | |||

| C≡CH | 70.0 | |||

| CH₂ | 30.9 |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass Spectrometry (MS) is a vital analytical method for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. georgiasouthern.edu It is frequently used alongside chromatographic techniques like Gas Chromatography (GC-MS) for the identification of products from complex reaction mixtures. georgiasouthern.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula of a compound with a high degree of confidence. For instance, the HRMS (ESI) analysis of triethyl((1-phenylbut-3-yn-1-yl)oxy)silane showed a sodium adduct [M+Na]⁺ at an m/z of 283.1490, which closely matches the calculated value of 283.1489 for C₁₆H₂₄OSiNa⁺. nih.gov This confirms the identity of the silyl-protected derivative.

Predicted mass spectrometry data, including the m/z values for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, serve as a reference for identifying the target molecule in experimental analyses. uni.lu This technique is essential for verifying the outcome of synthetic steps and identifying potential byproducts. rsc.org

| Compound | Adduct | m/z (Predicted/Calculated) | m/z (Found) | Technique | Reference |

|---|---|---|---|---|---|

| This compound | [M+H]⁺ | 147.08045 | - | Predicted | uni.lu |

| [M+Na]⁺ | 169.06239 | - | Predicted | uni.lu | |

| [M-H]⁻ | 145.06589 | - | Predicted | uni.lu | |

| triethyl((1-phenylbut-3-yn-1-yl)oxy)silane | [M+Na]⁺ | 283.1489 | 283.1490 | HRMS (ESI) | nih.gov |

Comparative Analysis and Structural Analogues in Research on 1 Phenylbut 3 Yn 1 Ol

Investigation of Substituent Effects on Reactivity, Selectivity, and Biological Activity

The reactivity and biological profile of 1-phenylbut-3-yn-1-ol are significantly influenced by the nature and position of substituents on its core structure.

Reactivity and Selectivity:

The presence of the phenyl group and the hydroxyl group in this compound imparts unique chemical properties that influence its reactivity. For instance, the phenyl group can increase steric bulk and participate in aromatic π-interactions compared to non-aromatic analogues. The position of the unsaturation is also critical; a triple bond (alkyne) confers higher rigidity and electrophilicity compared to a double bond (alkene).

In reactions such as the Barbier-type propargylation, the choice of metal mediator can influence regioselectivity. The use of a zinc-copper couple with propargyl bromide and aldehydes, for example, yields homopropargyl alcohols with high regioselectivity, avoiding the formation of homoallenyl alcohols. researchgate.net

Biological Activity:

Substitutions on the phenyl ring can markedly alter the biological properties of related molecules. For example, in a series of (E)-1-phenylbut-1-en-3-ones, substitution on the phenyl ring was found to significantly impact their cytotoxic activity against human leukemia cell lines. researchgate.net Specifically, (E)-1-(pentafluorophenyl)but-1-en-3-one showed over 30-fold more activity than the parent compound with a 4'-hydroxyphenyl group. researchgate.net

Similarly, derivatives of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol have been investigated as 5-lipoxygenase (5-LOX) inhibitors. researchgate.net The presence of an electron-withdrawing group like a chloro substituent or an electron-donating methoxy (B1213986) group on the benzothiazole (B30560) ring was found to be important for potent activity. researchgate.net

Structure-Property Relationships within Homologous and Heterologous Series

Analyzing homologous and heterologous series containing the this compound framework reveals key structure-property relationships.

| Compound Name | Molecular Formula | Key Structural Difference from this compound | Impact on Properties |

| 1-Phenylbut-3-en-1-ol | C₁₀H₁₂O | Contains a C=C double bond instead of a C≡C triple bond. | The triple bond in this compound is more rigid and electrophilic. |

| 2-Methyl-1-phenylbut-3-en-1-ol | C₁₁H₁₄O | Contains a methyl group at the 2-position and a C=C double bond. | The phenyl group increases steric bulk and potential for π-interactions compared to non-aromatic analogues. |

| 1,1-Diphenylbut-3-yn-1-ol | C₁₆H₁₄O | Contains a second phenyl group at the 1-position. researchgate.net | The additional phenyl group increases steric hindrance and alters electronic properties. |

The presence of a phenyl group generally increases steric bulk and provides opportunities for π-π interactions, which can influence reactivity and biological interactions. The rigidity and electrophilicity of the triple bond in this compound, when compared to the double bond in its analogue 1-phenylbut-3-en-1-ol, is a key differentiator in their chemical behavior.

Exploration of Diynol and Polyynyl Alcohol Frameworks with Related Properties

The structural motifs found in this compound can be extended to more complex diynol and polyynyl alcohol frameworks. These related structures are also of interest for their potential applications in materials science and medicinal chemistry.

For example, the synthesis of various 3-iodothiochromenes has been achieved through the cyclization of S-aryl propargyl sulfides. acs.org The substitution at the propargylic position of the starting S-aryl propargyl ethers plays a crucial role in the outcome of the reaction. acs.org

Influence of Aromaticity and Unsaturated Moieties on Chemical Behavior and Biological Interactions

The aromatic phenyl ring and the unsaturated alkyne moiety in this compound are critical determinants of its chemical and biological properties.

Chemical Behavior:

The aromatic ring in this compound influences the electronic properties of the entire molecule through electron delocalization. This, in conjunction with the alkyne's sp hybridization and linear geometry, creates a unique electronic environment that dictates the molecule's reactivity. The hydroxyl group can participate in hydrogen bonding, which can affect physical properties like crystallinity and solubility.

Biological Interactions:

The combination of an aromatic ring and an unsaturated alcohol chain can lead to interactions with biological molecules through hydrogen bonding and π-π stacking. The phenyl group can enhance the lipophilicity of a molecule, which may allow it to better interact with hydrophobic regions of proteins or cell membranes.

In a study of benzofuran (B130515) derivatives with a 4-phenylbut-3-yn-2-amine side chain, the tertiary amine derivatives possessing an ethynyl (B1212043) group showed moderate binding affinity to the κ-opioid receptor. jst.go.jp The alcohol precursor, however, did not exhibit binding, suggesting the importance of the aryl substituent and the amine for this biological activity. jst.go.jp

Future Perspectives and Emerging Research Areas for 1 Phenylbut 3 Yn 1 Ol

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of homopropargyl alcohols, including 1-Phenylbut-3-yn-1-ol, is a focal point of intense research, with an emphasis on developing catalytic systems that offer high yields and stereoselectivity. A significant advancement involves a novel system using a copper catalyst and manganese powder, which facilitates the propargylation of various aldehydes. This method demonstrates high compatibility with a range of substrates, achieving a 98% yield for this compound from benzaldehyde (B42025) and propargyl bromide.

Another innovative approach is the use of photoredox catalysis. One such method employs a titanium catalyst for the propargylation of aldehydes, yielding the corresponding homopropargylic alcohols in good yields. wikipedia.org Furthermore, domino reactions initiated by copper acetylides attacking oxiranes have been shown to form homopropargylic alcohol intermediates, which can then undergo further cyclization, highlighting a pathway for creating more complex molecules from simple precursors. researchgate.net

Environmentally benign methods are also gaining traction. An electrochemical, metal-free oxidation of secondary propargyl alcohols has been developed to synthesize unique dioxo-orthoester derivatives, showcasing a sustainable pathway for derivatization. rsc.org These varied catalytic strategies underscore a clear trend towards more efficient, selective, and sustainable synthesis routes.

| Catalytic System | Reaction Type | Key Reagents/Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Cu-catalyzed / Mn-mediated | Propargylation of Aldehyde | CuCl, Mn powder, TFA, ACN | 98% for this compound | mdpi.com |

| Titanium Photoredox | Propargylation of Aldehyde | Ti catalyst, visible light | 58% for this compound | wikipedia.org |

| Copper Acetylide | Domino Ring Opening/Cyclization | Cu(I) catalyst, oxirane, malonate | Good to excellent yields for pyran derivatives | researchgate.net |

| Electrochemical (Metal-Free) | Oxidation to Dioxo-orthoesters | Tetrabutylammonium iodide (TBAI), Platinum (cathode), Pencil Graphite (anode), Methanol | Good, consistent yields for various derivatives | rsc.org |

Potential Applications in Materials Science and Polymer Chemistry

The functional groups within this compound present significant, albeit largely untapped, potential in materials science. The terminal alkyne group is particularly notable, as it can undergo polymerization through heating or treatment with a base. wikipedia.org This reactivity is a cornerstone of its potential use as a monomer for creating novel polymers. smolecule.comrawsource.com

The presence of the alkyne allows for participation in cross-linking reactions, which could be exploited to enhance the mechanical and thermal properties of materials. tengerchemical.com Although specific research on the polymerization of this compound is not yet widespread, its structural motifs are analogous to other propargyl alcohols used in the production of specialty polymers and resins. rawsource.comtengerchemical.com Derivatives of this compound, featuring its reactive backbone, could serve as building blocks for advanced materials or as functional components in polymer production. rawsource.comsmolecule.com Future research may focus on harnessing the alkyne for "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition, to create well-defined polymer architectures and functional materials. smolecule.com

Advancements in Pharmaceutical Development and Drug Discovery Strategies

Propargylic alcohols are recognized as valuable intermediates in medicinal chemistry, serving as building blocks for complex, biologically active molecules. rawsource.com A particularly promising area of research is the development of 5-lipoxygenase (5-LOX) inhibitors. scispace.comacs.org The 5-LOX enzyme is a critical target in the treatment of inflammatory diseases like asthma, as well as certain cancers, because it is involved in the biosynthesis of leukotrienes. acs.orgnih.govnih.gov

Research has demonstrated that derivatives of structurally similar compounds, such as 4-(benzyloxy)-1-phenylbut-2-yn-1-ol, can exhibit potent 5-LOX inhibition. researchgate.net In one study, a lead optimization effort on a related scaffold led to a derivative with an IC₅₀ value of 8 μM against 5-LOX. researchgate.net Further studies on caffeic acid phenethyl ester (CAPE) analogs incorporating a propargyl linker have yielded compounds that are significantly more potent than the approved drug Zileuton. nih.gov For instance, certain caffeoyl ether derivatives showed IC₅₀ values as low as 0.18 μM. nih.gov These findings highlight a clear strategy: using the 1-phenyl-butyn-ol skeleton as a scaffold for designing novel inhibitors that can interact with the enzyme's active site. researchgate.net The enantioselective synthesis of these alcohols is also critical, as chirality often dictates biological activity, and enzyme-catalyzed reductions are being explored to produce enantiopure intermediates for drug development.

| Derivative Class | Key Structural Feature | Biological Target | Reported Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| 4-(Benzyloxy)-1-phenylbut-2-yn-1-ol derivative (4k) | Modified propargyl alcohol core | 5-Lipoxygenase (5-LOX) | 8 µM | researchgate.net |

| Caffeic ester dimer with propargyl linker (4i) | CAPE analog with alkyne linker | 5-Lipoxygenase (5-LOX) | 0.36 µM | nih.gov |

| Caffeoyl ether derivative (7b) | CAPE analog, ether linkage | 5-Lipoxygenase (5-LOX) | 0.18 µM | nih.gov |

Integration of Advanced Theoretical and Computational Chemistry for Predictive Research

Computational chemistry is becoming an indispensable tool for accelerating research related to this compound and its reactions. Density Functional Theory (DFT) calculations are being employed to investigate reaction mechanisms and predict outcomes with high accuracy. acs.org For instance, DFT studies have been used to examine the transition states in ruthenium-catalyzed propargylic substitution reactions, revealing how different substituents on the alcohol impact enantioselectivity and reactivity. acs.org Computational modeling has also elucidated the mechanism for the electrochemical oxidation of propargyl alcohols, corroborating experimental findings. rsc.org

In the context of drug discovery, molecular docking simulations are used to predict the binding affinity and orientation of this compound derivatives within the active sites of target enzymes like 5-LOX. researchgate.net This allows researchers to rationalize structure-activity relationships and design more potent inhibitors before undertaking synthetic work. researchgate.net Furthermore, computational studies can predict the activation energies required for catalytic processes, such as the cycloaddition of propargyl alcohols with CO₂, helping to optimize reaction conditions and catalyst design. chinesechemsoc.org The synergy between predictive computational models and experimental validation is streamlining the discovery of new catalysts and therapeutic agents based on the this compound framework.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。